molecular formula C12H13NO3S B580894 3-Ethynyl-1-tosylazetidin-3-OL CAS No. 1349199-60-5

3-Ethynyl-1-tosylazetidin-3-OL

Cat. No.: B580894
CAS No.: 1349199-60-5
M. Wt: 251.3
InChI Key: HZMIQKHGXQUABN-UHFFFAOYSA-N
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Description

3-Ethynyl-1-tosylazetidin-3-OL is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.31 g/mol . It is characterized by the presence of an ethynyl group, a tosyl group, and an azetidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-tosylazetidin-3-OL involves multiple steps. One common method includes the reaction of azetidine with tosyl chloride to form 1-tosylazetidine. This intermediate is then subjected to ethynylation to introduce the ethynyl group at the 3-position of the azetidine ring .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-tosylazetidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ethynyl group results in an alkane .

Scientific Research Applications

3-Ethynyl-1-tosylazetidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-tosylazetidin-3-OL involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions facilitate the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-1-tosylazetidine: Lacks the hydroxyl group present in 3-Ethynyl-1-tosylazetidin-3-OL.

    1-Tosylazetidin-3-OL: Does not have the ethynyl group.

    3-Ethynylazetidin-3-OL: Lacks the tosyl group.

Uniqueness

This compound is unique due to the presence of all three functional groups: ethynyl, tosyl, and hydroxyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Biological Activity

3-Ethynyl-1-tosylazetidin-3-OL is a chemical compound with the molecular formula C₁₂H₁₃NO₃S and a molecular weight of 251.31 g/mol. It is characterized by its unique combination of functional groups: an ethynyl group, a tosyl group, and a hydroxyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of azetidine with tosyl chloride to form 1-tosylazetidine, followed by ethynylation to introduce the ethynyl group at the 3-position of the azetidine ring. This multi-step synthesis utilizes standard organic synthesis techniques, including protecting groups and selective functionalization.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The ethynyl group allows participation in click chemistry reactions, while the tosyl group can act as a leaving group in nucleophilic substitution reactions. These properties facilitate the formation of covalent bonds with target molecules, potentially leading to various therapeutic effects.

Biological Activity

Research indicates that this compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its reactivity is enhanced due to the presence of the ethynyl group, which contributes to its potential as a building block in drug development.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Enzyme Inhibition : In vitro assays demonstrated that derivatives of azetidine compounds can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Activity : Research has shown that azetidine derivatives exhibit antimicrobial properties, indicating that this compound may also possess similar activities against various pathogens.
  • Cancer Research : A study highlighted the application of azetidine derivatives in cancer therapy, where they were found to induce apoptosis in cancer cell lines through targeted interactions with cellular proteins .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compound Azetidine DerivativeContains an ethynyl group enhancing reactivityPotential enzyme inhibitor
1-Tosylazetidine AzetidineLacks hydroxyl and ethynyl groupsLimited biological activity
4-Tosylpiperidine PiperidineDifferent ring size and reactivityVaries; less studied
1-Tosylazetidin-3-one AzetidineContains a carbonyl groupExplored for metabolic activity

Properties

IUPAC Name

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMIQKHGXQUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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